molecular formula C8H15NO B8099251 (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

Cat. No.: B8099251
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-KVARREAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its octahydroisoindole structure, which includes a hydroxyl group at the 5-position. The stereochemistry of the compound is defined by the (3aR,7aS) configuration, indicating the specific three-dimensional arrangement of atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding ketones or the cyclization of appropriate precursors. One common method includes the reduction of 5-hydroxy-1H-isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the cyclization of amino alcohols in the presence of acid catalysts to form the desired isoindole ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications. The process typically involves the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 5-keto-octahydro-1H-isoindole.

    Reduction: Formation of fully saturated octahydro-1H-isoindole derivatives.

    Substitution: Formation of 5-chloro or 5-bromo-octahydro-1H-isoindole.

Mechanism of Action

The mechanism of action of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 5-position plays a crucial role in binding to active sites, influencing the compound’s biological activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of a free hydroxyl group at the 5-position. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOLLBMYIRHSRA-KVARREAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]2[C@H]1CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.